2,5-Dibromo-1,3,4-tiadiazol

Descripción general

Descripción

“2,5-Dibromo-1,3,4-thiadiazole” is a type of organic compound . It is a colorless to light yellow crystal with a pungent odor . It has a high density and a low melting point . At room temperature, it is almost insoluble in water but soluble in many organic solvents such as ether and chlorides .

Synthesis Analysis

The synthesis of “2,5-Dibromo-1,3,4-thiadiazole” involves the reaction of commercial diaminomaleonitrile . The conditions for selective aromatic nucleophilic substitution of one or two bromine atoms by oxygen and nitrogen nucleophiles have been found .

Molecular Structure Analysis

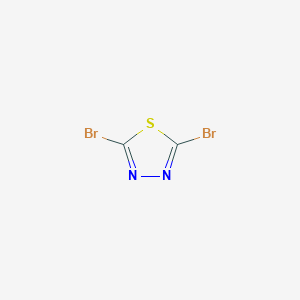

The molecular structure of “2,5-Dibromo-1,3,4-thiadiazole” is characterized by a five-membered ring structure that includes two nitrogen atoms, one sulfur atom, and two carbon atoms .

Chemical Reactions Analysis

“2,5-Dibromo-1,3,4-thiadiazole” demonstrates various unique chemical properties, contributing to its utility in diverse applications. One of its prominent characteristics is its ability to participate in a variety of chemical reactions, making it a versatile tool in organic synthesis .

Physical and Chemical Properties Analysis

“2,5-Dibromo-1,3,4-thiadiazole” is solid at room temperature, has low melting points, and is relatively stable under normal conditions . It is typically colorless and has a faint, distinctive odor .

Aplicaciones Científicas De Investigación

Aquí se presenta un análisis exhaustivo de las aplicaciones de investigación científica de 2,5-Dibromo-1,3,4-tiadiazol, centrándose en seis aplicaciones únicas:

Síntesis de Tiadiazolo Pirimidinonas

2-Amino-5-bromo-1,3,4-tiadiazol sirve como un bloque de construcción clave para sintetizar una miríada de tiadiazolo [3,2-α] pirimidin-7-onas, que exhiben diversas actividades biológicas .

Síntesis de Bromoimidazo Tiadiazoles

Este compuesto se utiliza para sintetizar 2-bromoimidazo [2,1-b] [1,3,4] tiadiazoles mediante la reacción con cetonas α-bromo .

Transistores de efecto de campo orgánico (OFET)

Los derivados de Benzo[1,2-d:4,5-d’]bis([1,2,3]tiadiazol) se utilizan en el desarrollo de OFET debido a sus propiedades electrónicas .

Diodos emisores de luz orgánica (OLED)

Los derivados de bromo de los tiadiazoles son componentes potenciales para OLED y células solares orgánicas debido a su estructura molecular y reactividad .

Dispositivos electrocrómicos (ECD)

Estos compuestos también se utilizan en ECD por su estructura electrónica única y propiedades de deslocalización .

Materiales fotovoltaicos

Los bromoderivados de benzo fusionados 1,2,5-tiadiazoles son precursores importantes para la síntesis de tintes utilizados en el diseño de materiales fotovoltaicos efectivos .

Safety and Hazards

Direcciones Futuras

The future directions of “2,5-Dibromo-1,3,4-thiadiazole” research could involve its potential application in the development of new pesticides with novel structures and unique mechanisms of action . Furthermore, it could be a key starting material for producing thiadiazole-based therapeutic agents using cross-coupling reactions .

Mecanismo De Acción

Target of Action

2,5-Dibromo-1,3,4-thiadiazole is a type of electron donor-acceptor (D-A) system . These systems have been extensively researched for use in photovoltaics or as fluorescent sensors . The primary targets of this compound are the electron acceptor groups in these systems .

Mode of Action

The compound interacts with its targets by donating electrons to the acceptor groups . This interaction results in changes to the optoelectronic and photophysical properties of the system . The incorporation of bromine atoms improves the electrical deficiency of bromobenzo-bis-thiadiazoles, increasing their reactivity in aromatic nucleophilic substitution reactions .

Biochemical Pathways

It’s known that the compound plays a role in photoredox catalysis , a process that enables organic transformations. This process is part of the larger biochemical pathway of photosynthesis, where light energy is converted into chemical energy.

Pharmacokinetics

The pharmacokinetic properties of 2,5-Dibromo-1,3,4-thiadiazole include high gastrointestinal absorption and permeability across the blood-brain barrier . Its skin permeation is low, with a Log Kp of -6.07 cm/s . The compound has a lipophilicity Log Po/w (iLOGP) of 1.58 .

Result of Action

The molecular and cellular effects of 2,5-Dibromo-1,3,4-thiadiazole’s action are largely dependent on its role as an electron donor. By donating electrons to acceptor groups, the compound can influence the optoelectronic and photophysical properties of the system . This can lead to changes in the system’s fluorescence and photocatalytic activity .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 2,5-Dibromo-1,3,4-thiadiazole. For instance, the compound’s reactivity in aromatic nucleophilic substitution reactions is increased by the incorporation of bromine atoms . Additionally, the compound’s action as a photocatalyst is influenced by the presence of light . The compound should be stored under an inert gas (nitrogen or Argon) at 2-8°C .

Análisis Bioquímico

Biochemical Properties

Thiadiazole derivatives have been shown to interact with various enzymes and proteins . The nature of these interactions often involves the formation of covalent bonds, leading to changes in the function of the interacting biomolecules

Cellular Effects

Other thiadiazole derivatives have been shown to have cytotoxic effects on multiple human cancer cell lines . These compounds can influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

It is likely that this compound exerts its effects at the molecular level through binding interactions with biomolecules, potentially leading to enzyme inhibition or activation and changes in gene expression

Propiedades

IUPAC Name |

2,5-dibromo-1,3,4-thiadiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2Br2N2S/c3-1-5-6-2(4)7-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MNHUBBRVPVSVCM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(=NN=C(S1)Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2Br2N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50389099 | |

| Record name | 2,5-dibromo-1,3,4-thiadiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50389099 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

243.91 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

55981-29-8 | |

| Record name | 2,5-dibromo-1,3,4-thiadiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50389099 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,5-Dibromo-1,3,4-thiadiazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1,8-Dimethyl-1,2,3,3a,8,8a-hexahydropyrrolo[2,3-b]indol-5-yl methylcarbamate](/img/structure/B346686.png)

![1-[[5-[2-(1H-Tetrazol-5-yl)phenyl]-2-thienyl]methyl]-2-butyl-4-chloro-1H-imidazole-5-methanol](/img/structure/B346695.png)

![N-[3-(4-chlorobenzoyl)-2-thienyl]acetamide](/img/structure/B346726.png)